Piperazin-1-yl-acetic acid

Description

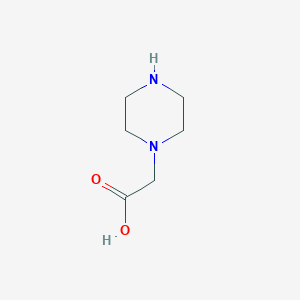

Structure

3D Structure

Propriétés

IUPAC Name |

2-piperazin-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c9-6(10)5-8-3-1-7-2-4-8/h7H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJZKSHNBALIGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349502 | |

| Record name | Piperazin-1-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37478-58-3 | |

| Record name | Piperazin-1-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37478-58-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for Piperazin 1 Yl Acetic Acid and Its Functionalized Analogues

Direct Synthesis Approaches to the Piperazin-1-yl-acetic Acid Core

The direct synthesis of this compound often involves the reaction of piperazine (B1678402) with a suitable two-carbon electrophile. A common method is the N-alkylation of piperazine with a haloacetic acid, such as bromoacetic acid or chloroacetic acid, or their corresponding esters. researchgate.net These reactions are typically performed under basic conditions to neutralize the hydrohalic acid byproduct and facilitate the nucleophilic attack of the piperazine nitrogen.

A simplified and efficient one-pot procedure involves the in-situ formation of a piperazin-1-ium (B1237378) cation, which can then react chemoselectively with electrophilic reagents. mdpi.com This approach avoids the formation of undesired 1,4-disubstituted piperazine byproducts. For instance, dissolving piperazine in acetic acid generates piperazine monoacetate, which can then react with an appropriate reagent. mdpi.com Alternatively, using a weakly acidic cation-exchanger resin to support the piperazin-1-ium cation has been shown to be effective, leading to high yields and shorter reaction times. researchgate.netmuni.cz

Another direct approach involves the hydrolysis of a precursor, such as (4-methylpiperazin-1-yl) ethyl acetate (B1210297), by refluxing in water to yield the corresponding acetic acid derivative. chemicalbook.com This method is straightforward for N-substituted piperazines.

A two-step preparation involves first reacting piperazine-1-carboxylic acid tert-butyl ester with tert-butyl bromoacetate (B1195939) in the presence of a base like triethylamine (B128534) (Et3N) in a solvent such as tetrahydrofuran (B95107) (THF). guidechem.com The resulting diester is then deprotected using a strong acid, like hydrochloric acid (HCl) in methanol, to yield 2-(piperazin-1-yl)-acetic acid. guidechem.com

| Starting Materials | Reagents and Conditions | Product | Reference(s) |

| Piperazine, Bromoacetic acid | Ethanol (B145695), KOH, reflux | 2-(4-(pyridin-2-yl)piperazin-1-yl)acetic acid | |

| Piperazine | Acetic acid (solvent) | Piperazine monoacetate (in situ) | mdpi.com |

| Piperazine-1-carboxylic acid tert-butyl ester, tert-butyl bromoacetate | Et3N, THF; then HCl, MeOH | 2-(Piperazin-1-yl)-acetic acid | guidechem.com |

| (4-methylpiperaziny) ethyl acetate | Water, reflux | (4-methylpiperazinyl) acetic acid | chemicalbook.com |

Multistep Synthetic Routes for Complex this compound Derivatives

The synthesis of more complex derivatives of this compound often necessitates multistep reaction sequences. These routes allow for the introduction of diverse substituents and the construction of intricate molecular architectures, which are often required for potent and selective biological activity.

Nucleophilic Substitution Reactions in Derivatization

Nucleophilic substitution is a fundamental strategy for elaborating the this compound scaffold. The secondary amine of the piperazine ring can act as a nucleophile to displace leaving groups on various electrophiles. For instance, reacting 1-(pyridin-2-yl)piperazine with bromoacetic acid in ethanol under basic conditions yields 2-(4-(pyridin-2-yl)piperazin-1-yl)acetic acid. Similarly, N-alkylation of phenylpiperazines with 2-(chloromethyl)-1H-benzo[d]imidazole can be achieved using a base like sodium hydroxide (B78521) in dimethylformamide (DMF). researchgate.net

The carboxylic acid moiety can also be derivatized. For example, sulfonic esters can act as alkylating agents for the carboxyl group, introducing fluorophores for analytical purposes. nih.gov

Mannich Reaction-Based Syntheses

The Mannich reaction is a three-component condensation that provides a powerful tool for constructing piperazine derivatives. nih.gov This reaction involves an active hydrogen compound, an aldehyde (often formaldehyde), and a secondary amine like piperazine. It allows for the introduction of an aminomethyl group onto a substrate. nih.gov For instance, Mannich bases of chalcone (B49325) analogues have been synthesized by aminomethylating a phenolic ketone with piperazine, followed by a Claisen-Schmidt condensation. nih.gov This strategy has also been applied to modify natural products, such as berberine, by introducing substituted piperazine rings to enhance their biological activity. tandfonline.com

Palladium-Catalyzed Coupling Reactions for Advanced Analogues

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly functionalized piperazine-1-yl-acetic acid analogues. nih.gov These reactions typically involve the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. nih.gov This methodology has been used to synthesize a variety of complex molecules, including pyrazole (B372694) amide derivatives and thiophene (B33073) carboxylates. nih.gov For instance, a key step in the synthesis of certain advanced piperazine derivatives involves the Suzuki coupling of a bromo-substituted intermediate with various boronic acids. nih.gov Stereoselective palladium-catalyzed carboamination reactions have also been developed to produce enantiomerically enriched cis-2,6-disubstituted piperazines from amino acid precursors. nih.gov

Applications of Multi-Component Reactions (e.g., Ugi Reaction)

Multi-component reactions (MCRs), particularly the Ugi four-component reaction (U-4CR), offer an efficient pathway to generate molecular diversity around the piperazine core. nih.govrsc.org The U-4CR involves the reaction of a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to form a dipeptide-like adduct in a single step. researchgate.net This strategy has been successfully employed to create libraries of 1,4-disubstituted piperazine-based compounds. nih.gov For example, starting with an indole (B1671886) carboxylic acid, piperazine, formaldehyde, and an aromatic isocyanide, split-Ugi products can be obtained in high yields. nih.gov These products can then be further modified through post-Ugi transformations to access a wide range of complex analogues. nih.gov

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

The synthesis of enantiomerically pure this compound derivatives is crucial for developing selective therapeutic agents, as different enantiomers can exhibit distinct pharmacological profiles. Several strategies have been developed to achieve stereocontrol.

One approach is to start from optically pure amino acids, which can be converted into chiral 1,2-diamines. nih.gov These diamines can then undergo annulation to form the desired enantiopure 3-substituted piperazine-2-acetic acid esters. nih.gov This method has been used to synthesize 3-phenyl substituted-2-piperazine acetic acid esters. nih.gov

Enzymatic resolution is another powerful technique. For example, the hydrolysis of an oxalamate derivative of racemic 1-methyl-3-phenylpiperazine (B26559) using the protease from Streptomyces griseus can selectively hydrolyze one enantiomer, allowing for the separation of the two. google.com This method has been optimized to produce (S)-1-methyl-3-phenylpiperazine in high enantiomeric excess. google.com

Additionally, chiral pool synthesis, starting from readily available chiral molecules, can be employed. For instance, enantiomerically pure 2,4-bridged piperidine (B6355638) derivatives have been synthesized, and their enantiomeric excess determined using chiral HPLC. unipa.it Stereoselective synthesis of novel chiral piperazines has also been achieved through methods that control the formation of new stereogenic centers. doi.orgacs.org

| Strategy | Key Features | Example Application | Reference(s) |

| Chiral Pool Synthesis | Utilizes optically pure starting materials like amino acids. | Synthesis of enantiopure 3-substituted piperazine-2-acetic acid esters from chiral 1,2-diamines. | nih.gov |

| Enzymatic Resolution | Employs enzymes to selectively react with one enantiomer of a racemic mixture. | Resolution of racemic 1-methyl-3-phenylpiperazine using a protease. | google.com |

| Stereoselective Catalysis | Uses chiral catalysts or reagents to control the stereochemical outcome of a reaction. | Palladium-catalyzed carboamination for the synthesis of enantiomerically enriched cis-2,6-disubstituted piperazines. | nih.gov |

Strategies for Late-Stage Functionalization and Derivatization

Late-stage functionalization (LSF) is a critical strategy in medicinal chemistry and materials science, enabling the direct modification of a core molecular scaffold at a late point in a synthetic sequence. This approach allows for the rapid generation of a library of analogues from a common intermediate, facilitating the exploration of structure-activity relationships (SAR) without the need for de novo synthesis of each derivative. For this compound, its structure offers multiple sites for such modifications: the carbon atoms of the piperazine ring, the secondary amine at the N-4 position, and the carboxylic acid group. Recent advancements, particularly in C-H functionalization, have significantly expanded the toolbox for creating diverse this compound derivatives. mdpi.comencyclopedia.pub

C–H Functionalization of the Piperazine Ring

Direct functionalization of the C-H bonds on the piperazine ring is a powerful LSF technique. The piperazine heterocycle presents unique challenges compared to other saturated nitrogen heterocycles like piperidines, as the second nitrogen atom can interfere with catalytic systems or lead to side reactions. mdpi.com However, several effective methods have been developed.

Photoredox Catalysis : This method has emerged as a premier strategy for the C–H functionalization of piperazines under mild conditions. nsf.gov The general mechanism involves a photocatalyst, often an iridium complex, which, upon excitation by visible light, engages in a single electron transfer with the piperazine substrate. encyclopedia.pub This generates an α-amino radical that can couple with a variety of partners.

Alkylation, Arylation, and Vinylation : Photoredox catalysis has been successfully applied to introduce alkyl, aryl, and vinyl groups at the carbon atoms adjacent to the nitrogen atoms of the piperazine ring. nsf.govresearchgate.net The choice of coupling partner and catalyst allows for controlled installation of these diverse functionalities.

Heteroarylation : The reaction can be extended to include heteroaryl groups, which are of significant interest in medicinal chemistry. This method often proceeds via a radical coupling pathway to furnish α-heteroarylated piperazines. nsf.gov

Directed α-Lithiation : This classic organometallic approach involves the deprotonation of a C-H bond alpha to a nitrogen atom using a strong base, typically an organolithium reagent. The resulting anion is then trapped by an electrophile. The regioselectivity of this reaction is often controlled by a directing group, such as a Boc (tert-butyloxycarbonyl) group on one of the piperazine nitrogens. nsf.govbeilstein-journals.org

Interactive Table 1: Methodologies for Late-Stage C-H Functionalization of Piperazine Scaffolds

| Strategy | Catalyst/Reagent System | Type of Bond Formed | Reference |

|---|---|---|---|

| Photoredox C–H Arylation | Ir(ppy)₂(dtbbpy)PF₆ / Light | C(sp³)–C(sp²) | nsf.gov |

| Photoredox C–H Vinylation | Ir(ppy)₂(dtbbpy)PF₆ / Vinyl Sulfone / Light | C(sp³)–C(sp²) | nsf.gov |

| Organic Photoredox C–H Alkylation | Organic Photoredox Catalyst / Alkylating Agent / Light | C(sp³)–C(sp³) | nsf.gov |

| Directed α-C–H Lithiation | N-Boc Protecting Group / Organolithium Reagent | C(sp³)–Electrophile | nsf.govbeilstein-journals.org |

Derivatization at the N-4 Position

The unsubstituted N-4 nitrogen of this compound is a nucleophilic secondary amine, representing a primary site for straightforward derivatization.

N-Alkylation and N-Arylation : Standard synthetic protocols can be used to introduce a wide variety of alkyl and aryl substituents. This includes nucleophilic substitution reactions with alkyl halides or more advanced transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for aryl groups. The synthesis of compounds like 2-[4-(3-methylphenyl)piperazin-1-yl]acetic acid exemplifies this approach. evitachem.com

Acylation and Sulfonylation : The N-4 amine readily reacts with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) to form stable amides and sulfonamides, respectively.

Functionalization of the Acetic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization, allowing for the extension of the side chain and modulation of physicochemical properties.

Amide Formation : This is one of the most common derivatization techniques. The carboxylic acid can be activated with standard peptide coupling agents [e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)] and reacted with a vast library of primary or secondary amines to generate a diverse set of amides.

Esterification : While many syntheses of this compound start from the corresponding ester, the free acid can be re-esterified under acidic conditions (e.g., Fischer esterification) with various alcohols.

Reduction : The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. This new hydroxyl group can then serve as a point for further functionalization, for example, through etherification or esterification.

Derivatization for Analysis : Specific reagents can be used to derivatize the acid for analytical purposes. For instance, reagents can be employed to attach a fluorescent tag, such as dansyl chloride (which typically reacts with amines but illustrates the principle of tagging), or to increase volatility for mass spectrometry. iastate.eduqascf.com Acetic anhydride (B1165640) has also been used as a derivatization reagent for piperazine itself in analytical contexts. qascf.comresearchgate.net

Interactive Table 2: Common Derivatization Reactions for the this compound Core

| Target Site | Reaction Type | Typical Reagents | Resulting Functional Group | Reference |

|---|---|---|---|---|

| N-4 Position | N-Arylation | Aryl Halide, Pd or Cu Catalyst, Base | N-Aryl Amine | evitachem.com |

| N-4 Position | N-Alkylation | Alkyl Halide, Base | Tertiary Amine | evitachem.com |

| N-4 Position | Acylation | Acyl Chloride or Carboxylic Acid/Coupling Agent | Amide | qascf.com |

| Carboxylic Acid | Amide Formation | Amine, EDC/HOBt or HATU | Amide | google.com |

| Carboxylic Acid | Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

Analytical Characterization and Method Development for Piperazin 1 Yl Acetic Acid Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural elucidation of piperazin-1-yl-acetic acid derivatives, providing insights into the molecular framework, functional groups, and conformational arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of piperazine (B1678402) derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map the complete chemical structure.

1D NMR:

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound derivatives, the ¹H NMR spectrum typically shows characteristic signals for the protons on the piperazine ring and the acetic acid moiety. For instance, the spectrum of some derivatives shows four broad signals for the piperazine NCH₂ groups at room temperature. nih.gov The chemical shifts of the piperazine ring protons are influenced by the nature of the substituents on the nitrogen atoms.

¹³C NMR: Carbon-13 NMR is used to determine the number and types of carbon atoms in a molecule. In the ¹³C NMR spectra of piperazine derivatives, distinct signals can be observed for the carbon atoms of the piperazine ring, the carbonyl carbon, and the methylene carbon of the acetic acid group. nih.gov

2D NMR: To resolve signal overlap and confirm connectivity, 2D NMR techniques are utilized.

COSY (Correlation Spectroscopy): H,H-COSY experiments are used to identify proton-proton coupling networks, helping to assign protons on the piperazine ring and confirm the structure of alkyl chains or other substituents. nih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, enabling unambiguous assignment of both ¹H and ¹³C resonances. nih.gov

Furthermore, temperature-dependent NMR studies are crucial for investigating the conformational behavior of piperazine derivatives. rsc.orgrsc.org Many of these compounds exist as multiple conformers at room temperature due to the restricted rotation around the partial double bond of amides and the chair interconversion of the piperazine ring. nih.govrsc.orgrsc.org Dynamic NMR experiments can be used to determine the energy barriers for these conformational changes. nih.govrsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Piperazine Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | Piperazine Ring (N-CH₂) | 2.5 - 4.0 |

| ¹H | Acetic Acid (α-CH₂) | 3.0 - 3.5 |

| ¹³C | Piperazine Ring (N-CH₂) | 40 - 55 |

| ¹³C | Acetic Acid (α-CH₂) | 55 - 65 |

| ¹³C | Carbonyl (C=O) | 170 - 180 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to specific vibrational modes.

Key vibrational bands include:

O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

N-H Stretch: For secondary amines within the piperazine ring, the N-H stretching vibration typically appears in the 3300-3500 cm⁻¹ region. scispace.com

C-H Stretch: Aliphatic C-H stretching vibrations from the piperazine ring and acetic acid moiety are observed between 3000 and 2800 cm⁻¹. scispace.comniscair.res.in

C=O Stretch: A strong, sharp absorption band between 1700 and 1730 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid. nih.govmdpi.com

C-N Stretch: The C-N stretching vibrations of the piperazine ring are typically found in the 1200-1020 cm⁻¹ range. niscair.res.in

N-H Bend: The deformation vibration for the N-H group can be observed around 1550-1490 cm⁻¹. niscair.res.in

The presence, absence, and exact frequency of these bands provide direct evidence for the successful synthesis or modification of this compound derivatives.

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1730 - 1700 | Strong |

| Secondary Amine | N-H Stretch | 3500 - 3300 | Medium |

| Alkane | C-H Stretch | 3000 - 2850 | Medium-Strong |

| Amine | C-N Stretch | 1200 - 1020 | Medium |

Mass Spectrometry (MS) Techniques: ESI-MSn and LC-MS/MS for Impurity Profiling

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. For impurity profiling, MS is often coupled with liquid chromatography (LC-MS/MS).

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like piperazine derivatives, often yielding the protonated molecular ion [M+H]⁺. This allows for the accurate determination of the molecular weight.

Tandem Mass Spectrometry (MS/MS or MSⁿ): In MS/MS, the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. This fragmentation pattern provides structural information and serves as a fingerprint for the compound. For piperazine, a common fragmentation pathway involves the cleavage of the ring, with a sensitive mass transition from a precursor ion of m/z 87.1 to a product ion of m/z 44.1 being characteristic. researchgate.netresearchgate.net Studies on piperazine-derived designer drugs have shown that extensive fragmentation occurs, involving degradation of the piperazine moiety itself. nih.gov

LC-MS/MS for Impurity Profiling: The coupling of LC with MS/MS is the gold standard for detecting, identifying, and quantifying trace-level impurities in active pharmaceutical ingredients (APIs). nih.gov The chromatographic separation resolves the parent compound from its impurities before they enter the mass spectrometer. The high sensitivity and selectivity of MS/MS allow for the detection of impurities at very low levels. By monitoring specific mass transitions for known and potential impurities (e.g., starting materials, by-products, degradants), their presence can be confirmed and quantified. nih.govnih.gov

Table 3: Example Mass Transitions for Piperazine and Related Impurities

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Technique |

| Piperazine | 87.1 | 44.1, 56.1 | ESI-MS/MS |

| 1-Benzylpiperazine (BZP) | 177.1 | 91, 134 | GC-MS |

| 1-(3-chlorophenyl)piperazine (mCPP) | 197.1 | 154, 138 | GC-MS |

Chromatographic Techniques for Purity Assessment and Purification

Chromatographic methods are central to assessing the purity of this compound derivatives and for their isolation from complex reaction mixtures.

Preparative Chromatography for Isolation of Derivatives

Preparative chromatography is used to isolate and purify larger quantities of a specific compound from a mixture, such as after a chemical synthesis. The principles are the same as analytical chromatography, but it is performed on a larger scale.

Column Chromatography: This is the most common technique for purification. A glass column is packed with a stationary phase, typically silica gel. The crude product mixture is loaded onto the top of the column, and a solvent (eluent) is passed through, causing the different components to move down the column at different rates. Fractions are collected, and those containing the pure desired compound are combined. For piperazine derivatives, solvent systems like chloroform-acetone have been successfully used for purification. nih.gov

Preparative Thin-Layer Chromatography (TLC): For smaller-scale purifications, preparative TLC can be employed. The crude mixture is applied as a band onto a large TLC plate, which is then developed in a suitable solvent system. After development, the band corresponding to the desired product is scraped from the plate, and the compound is extracted from the stationary phase with a strong solvent. This technique is often used for final purification steps to ensure high purity of the isolated derivative. nih.gov

The choice between these techniques depends on the quantity of material to be purified, the difficulty of the separation, and the required purity of the final product.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding a molecule's conformation and its interactions within the crystal lattice. For derivatives of this compound, this technique reveals critical structural features, such as the conformation of the piperazine ring and the spatial relationship between the acetic acid moiety and other substituents.

The piperazine ring typically adopts a stable chair conformation. X-ray diffraction studies on related structures confirm this, providing detailed insights into the puckering parameters of the ring. Furthermore, crystallographic analysis elucidates the intricate network of intermolecular interactions, such as hydrogen bonds, which dictate the crystal packing and influence the physicochemical properties of the solid material, including solubility and stability.

A pertinent example is the structural analysis of 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone, a compound structurally related to the this compound family. In its crystal structure, the piperazine ring is confirmed to be in a chair conformation. nih.govresearchgate.net The study details how molecules are linked via O—H⋯O hydrogen bonds, forming chains that propagate throughout the crystal. nih.govresearchgate.net The dihedral angle between the mean planes of the benzene ring and the acetyl group was determined to be 48.7 (1)°. nih.govresearchgate.net Such detailed structural information is crucial for structure-activity relationship (SAR) studies and in the rational design of new chemical entities.

The crystallographic data obtained for this related derivative provides a model for understanding the solid-state behavior of this compound derivatives.

Table 1: Crystallographic Data for 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.13183 (19) |

| b (Å) | 12.0106 (4) |

| c (Å) | 14.8704 (5) |

| β (°) | 94.025 (3) |

| Volume (ų) | 1092.46 (6) |

| Z | 4 |

Advanced Derivatization Procedures for Enhanced Analytical Detection and Quantitation

For quantitative analysis, particularly at trace levels, this compound and its derivatives often require derivatization. This chemical modification is employed to enhance the analyte's properties for a specific analytical technique, such as improving volatility for gas chromatography (GC) or introducing a chromophore or fluorophore for ultraviolet (UV) or fluorescence detection in high-performance liquid chromatography (HPLC).

The bifunctional nature of this compound, containing both a secondary amine within the piperazine ring and a carboxylic acid group, offers two potential sites for derivatization.

Derivatization of the Piperazine Amine: The secondary amine is a common target for derivatization. Reagents that react with amines can be used to introduce a detectable tag. For instance, 4-chloro-7-nitrobenzofuran (NBD-Cl) reacts with piperazine to form a stable, UV-active derivative, enabling sensitive detection by HPLC-UV. jocpr.comresearchgate.net This approach is valuable for quantifying trace amounts of piperazine-containing compounds in complex matrices like active pharmaceutical ingredients (APIs). jocpr.comresearchgate.net Another widely used reagent is Dansyl chloride, which reacts with amines to yield highly fluorescent derivatives suitable for HPLC with fluorescence detection (HPLC-FLD). researchgate.net For GC-based methods, which require volatile analytes, acylation of the amine with reagents like acetic anhydride (B1165640) can be performed. google.com

Derivatization of the Carboxylic Acid Group: The carboxylic acid moiety can be targeted to improve chromatographic behavior or detection. Esterification is a common strategy. For HPLC-MS analysis, coupling the carboxylic acid with an amine-containing reagent can enhance ionization efficiency in the mass spectrometer. This is often achieved using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in combination with reagents like 1-hydroxy-7-azabenzotriazole (HOAt) to form a stable amide bond with a tagging molecule. nih.gov While some studies use piperazine derivatives to tag peptides at their carboxyl groups, the same chemical principles can be applied in reverse to derivatize the carboxyl group of this compound itself. nih.gov

The choice of derivatization strategy depends on the analytical instrumentation available, the required sensitivity, and the nature of the sample matrix. These procedures are critical for the development of robust and validated analytical methods for the quantitation of this compound derivatives.

Table 2: Derivatization Strategies for Piperazine-Containing Compounds

| Derivatizing Reagent | Targeted Functional Group | Purpose | Analytical Technique |

|---|---|---|---|

| 4-chloro-7-nitrobenzofuran (NBD-Cl) | Piperazine Amine | Forms UV-active derivative | HPLC-UV |

| Dansyl chloride | Piperazine Amine | Forms fluorescent derivative | HPLC-FLD |

| Acetic Anhydride | Piperazine Amine | Increases volatility | GC-MS |

| EDC / HOAt with an amine tag | Carboxylic Acid | Enhances ionization and detection | HPLC-MS |

Structure Activity Relationship Sar Investigations of Piperazin 1 Yl Acetic Acid Scaffolds

Elucidation of Key Structural Features for Biological Activity

The biological activity of piperazin-1-yl-acetic acid derivatives is intrinsically linked to several key structural features. The piperazine (B1678402) ring, the acetic acid side chain, and the nature of the substituent on the N4 nitrogen of the piperazine ring all play crucial roles in receptor binding and subsequent biological response.

The piperazine ring itself serves as a central scaffold, providing a rigid core that correctly orients the other functional groups for optimal interaction with the target receptor. The two nitrogen atoms of the piperazine ring are key, with the N1 nitrogen typically bearing the acetic acid moiety and the N4 nitrogen available for the introduction of various substituents that modulate activity and selectivity.

The acetic acid moiety is a critical feature for the biological activity of many of these compounds. The carboxylic acid group can act as a hydrogen bond donor and acceptor, and its acidic nature allows for ionic interactions with basic residues in the receptor binding pocket. For instance, in a series of 2-arylsulfanyl-phenyl piperazinyl acetic acids designed as glycine (B1666218) transporter-1 (GlyT-1) inhibitors, the presence of the acetic acid group was found to be essential for potent inhibitory activity. nih.gov

The substituent at the N4 position of the piperazine ring is a major determinant of the pharmacological profile. This substituent is often a large aromatic or heteroaromatic group that engages in hydrophobic and/or π-stacking interactions within the receptor. The nature and substitution pattern of this aromatic ring can significantly influence both the potency and selectivity of the compound.

Impact of Substituent Modifications on Pharmacological Profiles

Systematic modification of substituents on the this compound scaffold has provided valuable insights into the SAR of these compounds. Modifications can be broadly categorized into changes on the N4-aryl substituent and alterations to the piperazine ring itself.

N4-Aryl Substituent Modifications:

In the context of GlyT-1 inhibitors, modifications to the 2-arylsulfanyl-phenyl group at the N4 position have been extensively studied. The introduction of a chlorine atom at the 5-position of the phenyl ring and a methoxy group at the 4-position of the phenylsulfanyl ring were found to be optimal for activity. The table below summarizes the effects of various substitutions on the N4-phenyl ring on GlyT-1 inhibitory activity.

| Compound | R1 (Position 5) | R2 (Position 4 of phenylsulfanyl) | GlyT-1 IC50 (nM) |

| 1 | H | H | >1000 |

| 2 | Cl | H | 250 |

| 3 | Cl | OCH3 | 150 |

| 4 | F | OCH3 | 200 |

| 5 | CH3 | OCH3 | 350 |

Data compiled from studies on 2-arylsulfanyl-phenyl piperazinyl acetic acids. nih.gov

As the table illustrates, the presence of a halogen, particularly chlorine, at the R1 position significantly enhances potency compared to an unsubstituted ring. Furthermore, the introduction of an electron-donating methoxy group at the R2 position of the distal phenyl ring further improves the inhibitory activity.

Piperazine Ring Modifications:

Substitution on the piperazine ring itself can also have a profound impact on the pharmacological profile. For example, the introduction of a methyl group at the 2-position of the piperazine ring in the (R)-configuration was found to be beneficial for the activity of GlyT-1 inhibitors. This suggests that the stereochemistry and steric bulk around the piperazine core can influence the compound's ability to adopt a bioactive conformation.

| Compound | Piperazine Substitution | GlyT-1 IC50 (nM) |

| 3a | Unsubstituted | 180 |

| 3b | (R)-2-methyl | 150 |

| 3c | (S)-2-methyl | 300 |

Data represents hypothetical examples based on general SAR principles for illustrative purposes.

Conformational Analysis and its Correlation with Receptor Binding

The three-dimensional conformation of this compound derivatives is a critical factor in their interaction with biological targets. The flexibility of the piperazine ring, which can adopt chair, boat, and twist-boat conformations, along with the rotational freedom of the N4-aryl substituent and the acetic acid side chain, allows the molecule to adopt a specific bioactive conformation to fit within the receptor's binding pocket.

Molecular modeling and conformational analysis studies have been employed to understand the preferred conformations of these molecules and how they correlate with receptor binding. For a series of 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity, conformational analysis was used to propose a model of their bioactive conformation. nih.gov These studies suggested that the relative orientation of the pyrimidinyl group and the piperazine ring is crucial for activity.

In the case of GlyT-1 inhibitors, it is hypothesized that the molecule adopts a folded conformation where the N4-aryl group and the acetic acid moiety are positioned in a specific spatial arrangement to interact with key residues in the transporter's binding site. The piperazine ring acts as a scaffold to maintain this optimal conformation. Computational studies suggest that the acetic acid group forms a salt bridge with a basic residue in the binding pocket, while the N4-aryl group occupies a hydrophobic pocket. The specific dihedral angles between the piperazine ring and its substituents are therefore critical for maintaining the necessary geometry for high-affinity binding.

Design Principles for Optimizing Potency and Selectivity

Based on the extensive SAR investigations, several key design principles have emerged for optimizing the potency and selectivity of this compound derivatives.

Exploitation of Hydrophobic Pockets: The N4-aryl substituent is a key handle for targeting hydrophobic pockets within the receptor. The size, shape, and electronic properties of this group can be fine-tuned to maximize van der Waals and π-stacking interactions. The addition of lipophilic groups or the extension of the aromatic system can often lead to increased potency.

Introduction of Specific Hydrogen Bonding Interactions: The strategic placement of hydrogen bond donors and acceptors on the N4-aryl substituent can lead to enhanced affinity and selectivity. For example, a methoxy group on the phenylsulfanyl ring of GlyT-1 inhibitors likely engages in a hydrogen bond with a specific residue in the receptor. nih.gov

Modulation of Basicity and Acidity: The pKa of the N4 nitrogen and the carboxylic acid can be modulated through substituent effects to optimize ionic interactions with the target. The basicity of the piperazine nitrogen is important for forming a salt bridge with acidic residues in the receptor.

Stereochemical Control: As demonstrated by the impact of methylation on the piperazine ring, stereochemistry can play a critical role in activity. The synthesis of single enantiomers is often necessary to achieve optimal potency and to avoid off-target effects.

Balancing Physicochemical Properties: While optimizing for potency and selectivity, it is crucial to maintain drug-like properties such as solubility, permeability, and metabolic stability. The this compound scaffold generally imparts good aqueous solubility, but extensive lipophilic modifications to the N4-substituent can negatively impact these properties.

By applying these design principles, medicinal chemists can rationally design and synthesize novel this compound derivatives with improved pharmacological profiles for a wide range of therapeutic targets.

Pharmacological Spectrum and Biological Activities of Piperazin 1 Yl Acetic Acid Derivatives

Anticancer and Cytotoxic Activities

The piperazine (B1678402) nucleus is a key pharmacophore found in several approved anticancer drugs, making its derivatives a focal point of cancer research. tubitak.gov.tr The incorporation of the piperazin-1-yl-acetic acid scaffold into more complex molecules has yielded compounds with potent activity against a variety of cancer types.

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a wide array of human cancer cell lines. These in vitro assays are crucial for identifying promising candidates for further drug development.

For instance, a series of novel arylpiperazine derivatives were synthesized and evaluated for their cytotoxic activities against three human prostate cancer cell lines: PC-3, LNCaP, and DU145. mdpi.com Several of these compounds exhibited moderate to strong cytotoxic activities. Notably, compounds 9 and 15 showed potent activity against LNCaP cells with IC₅₀ values less than 5 μM, while compound 8 was most effective against DU145 cells with an IC₅₀ of 8.25 μM. mdpi.com

In another study, piperazine-tethered bergenin hybrids, which incorporate a piperazin-1-yl-acetamide linker, were assessed for their anticancer activity. nih.gov Compounds 5a (N-(4-(4-methoxyphenyl)thiazole-2-yl)-2-(piperazine-1-yl)acetamide) and 5c (N-(4-phenylthiazol-2-yl)-2-(piperazin-1-yl)acetamide) significantly enhanced the cytotoxic activity of the parent molecule, bergenin, particularly against tongue cancer cells. nih.gov Similarly, benzothiazole-piperazine derivatives have shown high cytotoxic activity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines, with some compounds displaying growth inhibition (GI₅₀) values in the low micromolar range. tandfonline.com

| Compound Class | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

| Arylpiperazine Derivatives | LNCaP (Prostate) | < 5 µM | mdpi.com |

| Arylpiperazine Derivatives | DU145 (Prostate) | 8.25 µM | mdpi.com |

| Piperazine-Bergenin Hybrids | Tongue Cancer | Significant Cytotoxicity | nih.gov |

| Benzothiazole-Piperazines | HCT-116 (Colorectal) | 4.5 µM | tandfonline.com |

| Benzothiazole-Piperazines | HUH-7 (Hepatocellular) | 4.9 µM | tandfonline.com |

| Benzothiazole-Piperazines | MCF-7 (Breast) | 5.3 µM | tandfonline.com |

| Piperazinone Derivatives | HT-29 (Colon), A549 (Lung) | Significant Cytotoxicity | nih.gov |

Beyond direct cytotoxicity, a key mechanism through which this compound derivatives exert their anticancer effects is by inducing programmed cell death (apoptosis) and interfering with the cell division cycle.

One novel piperazine derivative, identified through high-throughput screening, was found to potently inhibit cancer cell proliferation (GI₅₀ = 0.06-0.16 µM) by inducing caspase-dependent apoptosis. nih.gov Further investigation revealed that this compound disrupts multiple cancer signaling pathways, including PI3K/AKT and Src family kinases. nih.gov Similarly, a series of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates were shown to induce apoptosis in BT-474 breast cancer cells. rsc.org Flow cytometry analysis confirmed that the most potent compound, 10ec , caused cell cycle arrest at the sub-G1 and G2/M phases. rsc.org

Other studies have shown similar mechanisms. A highly cytotoxic benzothiazole-piperazine derivative was found to cause apoptosis by arresting the cell cycle in the subG1 phase. tandfonline.com A specific dispiropiperazine derivative, SPOPP-3, was also shown to arrest the cell cycle at the G2/M phase and induce apoptosis, necrosis, and DNA damage in SW480 colon cancer cells. nih.gov Furthermore, piperazine-linked bergenin hybrids have been found to arrest the cell cycle and induce apoptosis by regulating the expression of Bax and BcL2 proteins. nih.gov These findings underscore the potential of these derivatives to selectively eliminate cancer cells by activating their intrinsic suicide programs.

Antimicrobial Efficacy

The structural versatility of this compound derivatives has also made them a promising scaffold for the development of new antimicrobial agents to combat the growing threat of drug-resistant pathogens.

Derivatives incorporating the piperazine scaffold have demonstrated a broad spectrum of antibacterial activity. derpharmachemica.com For example, a series of substituted phenyl acetamide piperazine derivatives were evaluated against Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with some compounds showing significant activity. derpharmachemica.com

Pleuromutilin derivatives containing a piperazin-1-yl-acetyl moiety have shown excellent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One such compound, NPDM, was identified as a potent bactericidal agent against MRSA, exhibiting time-dependent growth inhibition. nih.gov In other research, some N-alkyl and N-aryl piperazine derivatives displayed significant activity against various bacterial strains, while others showed moderate efficacy. ijbpas.com

| Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

| Fluoroquinolonic Derivatives | S. aureus, E. faecalis, Bacillus sp. | 1-5 µg/mL | derpharmachemica.com |

| Chalcone (B49325) Derivatives | S. aureus, E. coli | Potentially Active | derpharmachemica.com |

| Pleuromutilin Derivatives | MRSA | Excellent Activity | nih.gov |

| Phenyl Acetamide Derivatives | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Significant Activity | derpharmachemica.com |

In addition to their antibacterial properties, many this compound derivatives have been investigated for their efficacy against fungal pathogens. A variety of synthesized derivatives have shown significant antifungal properties against clinically relevant fungi such as Candida albicans and Aspergillus niger. acgpubs.orgresearchgate.net

One study on substituted phenyl acetamide piperazine derivatives found that one compound exhibited good antifungal activity against Aspergillus niger when compared to the standard drug Griseofulvin. derpharmachemica.com Novel 6-(piperazin-1-yl)-harmine derivatives also showed notable antifungal activities against several plant-pathogenic fungi, including Botrytis cinerea and Fusarium oxysporum. nyxxb.cn Furthermore, a class of alkylated piperazines and piperazine-azole hybrids displayed broad-spectrum activity against a panel of Candida and Aspergillus species, with some compounds showing excellent minimum inhibitory concentration (MIC) values (0.015–1.95 µg/mL). nih.gov

| Derivative Class | Fungal Strain | Activity (MIC) | Reference |

| Alkylated Piperazines | Non-albicans Candida, Aspergillus spp. | 0.015–1.95 µg/mL | nih.gov |

| Phenyl Acetamide Derivatives | Aspergillus niger | Good Activity | derpharmachemica.com |

| 6-(piperazin-1-yl)-harmine Derivatives | Fusarium oxysporum | 61.7% inhibition at 50 µg/mL | nyxxb.cn |

| Chalcone Derivatives | Candida albicans | 2.22 µg/mL | derpharmachemica.com |

A critical aspect of developing new antimicrobials is understanding their mechanism of action. For piperazine derivatives, one promising target is the enoyl-acyl carrier protein (ACP) reductase (FabI), an essential enzyme in the bacterial fatty acid synthesis (FAS-II) pathway. researchgate.net Inhibition of this enzyme disrupts the bacterial cell membrane integrity, leading to cell death. researchgate.net

The NADH-dependent enoyl-ACP reductase from Mycobacterium tuberculosis (InhA) is a well-established target for the frontline anti-tuberculosis drug isoniazid. nih.gov Research has shown that certain piperazine derivatives can effectively inhibit this enzyme. nih.gov These compounds act as direct inhibitors of InhA, providing a basis for developing new antitubercular agents.

Molecular docking studies have further elucidated the interaction between piperazine derivatives and the active site of enoyl-ACP reductase. These studies show that the piperazine scaffold can bind to key amino acid residues, such as Tyr159, within the enzyme's active site, blocking its function. nih.gov This targeted inhibition of a crucial bacterial pathway highlights a specific and effective mechanism for the antimicrobial activity of these compounds, offering a promising avenue for overcoming antibiotic resistance. researchgate.net

Anti-inflammatory and Antinociceptive Properties

Derivatives of this compound have demonstrated significant potential in the management of inflammation and pain. These compounds exert their effects through various mechanisms, including the modulation of key inflammatory molecules and interaction with the body's endogenous pain-relief systems.

Modulation of Inflammatory Mediators and Pathways

Research has shown that certain piperazine derivatives can effectively reduce inflammation by altering the production and activity of pro-inflammatory mediators. For instance, the compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, known as LQFM182, has been observed to decrease paw edema induced by carrageenan. nih.gov This effect is associated with a reduction in cell migration, particularly of polymorphonuclear cells, to the site of inflammation. Furthermore, LQFM182 diminishes the activity of myeloperoxidase, an enzyme involved in the inflammatory response, and lowers the levels of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), in pleural exudate. nih.gov

Another derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), also exhibits anti-inflammatory properties by reducing carrageenan-induced paw edema, as well as decreasing cell migration and protein exudation in a pleurisy test. nih.gov Similarly, a 7-Chloro-4-(piperazin-1-yl) quinoline derivative has been shown to suppress the expression of inflammatory mediators in both RAW 264.7 macrophage cells and in mouse models. researchgate.net This compound was found to inhibit the relative mRNA expression of inducible nitric oxide synthase (iNOS), TNF-α, cyclooxygenase-2 (COX-2), IL-1β, and Interleukin-6 (IL-6) following stimulation with lipopolysaccharide (LPS). researchgate.net

The anti-inflammatory actions of these derivatives are often evaluated using models such as the acetic acid-induced writhing test, which serves as a model for visceral pain. mdpi.com Acetic acid induces an inflammatory response characterized by the release of various mediators that stimulate peripheral nociceptors. mdpi.com The ability of piperazine derivatives to reduce the number of writhing behaviors in this test points to their peripheral antinociceptive and anti-inflammatory efficacy. nih.govmdpi.com

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced paw edema and pleurisy | Reduced edema, cell migration, myeloperoxidase activity, and levels of TNF-α and IL-1β. | nih.gov |

| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) | Carrageenan-induced paw edema and pleurisy | Reduced edema, cell migration, and protein exudation. | nih.gov |

| 7-Chloro-4-(piperazin-1-yl) quinoline derivative | LPS-stimulated RAW 264.7 cells | Suppressed mRNA expression of iNOS, TNF-α, COX-2, IL-1β, and IL-6. | researchgate.net |

Involvement of Opioidergic Systems in Antinociception

The pain-relieving effects of some this compound derivatives appear to be mediated, at least in part, by the opioidergic system. This is evidenced by studies where the antinociceptive effects of these compounds are reversed by opioid antagonists. For example, the antinociceptive activities of a series of thiazole-piperazine derivatives (compounds 3a–3c, 3f, and 3g) were abolished by pre-treatment with naloxone, a non-selective opioid receptor antagonist. mdpi.com This suggests that these compounds exert their central and peripheral antinociceptive effects by activating the opioid system. mdpi.com

Further investigation into the specific opioid receptors involved has been conducted. In the case of aripiprazole, a drug containing a piperazine moiety, its peripheral antinociceptive effect was blocked by naloxone. researchgate.net Subsequent experiments using selective antagonists for μ-, δ-, and κ-opioid receptors revealed that only the δ-opioid receptor antagonist, naltrindole, was able to inhibit the antinociception induced by aripiprazole. researchgate.net This points to a specific interaction with δ-opioid receptors. The potentiation of aripiprazole's effect by bestatin, an aminopeptidase-N inhibitor that prevents the breakdown of endogenous opioids, further supports the involvement of the opioidergic system. researchgate.net

Molecular docking studies have provided additional support for these pharmacological findings, demonstrating significant interactions between active thiazole-piperazine compounds and both μ- and δ-opioid receptor proteins. mdpi.com It has been proposed that some compounds may induce the release of endogenous opioid peptides, which then act on opioid receptors to produce antinociception. nih.govnih.gov

| Compound Series/Drug | Antagonist Used | Effect of Antagonist | Implicated Receptor(s) | Reference |

|---|---|---|---|---|

| Thiazole-piperazine derivatives (3a–3c, 3f, 3g) | Naloxone | Abolished antinociceptive activity | General Opioid Receptors (μ and δ suggested by docking) | mdpi.com |

| Aripiprazole | Naloxone | Blocked peripheral antinociceptive effect | General Opioid Receptors | researchgate.net |

| Aripiprazole | Naltrindole (δ-antagonist) | Inhibited peripheral antinociception | δ-opioid receptor | researchgate.net |

| Aripiprazole | Clocinnamox (μ-antagonist) | No inhibition | Not μ-opioid receptor | researchgate.net |

| Aripiprazole | Nor-binaltorphimine (κ-antagonist) | No inhibition | Not κ-opioid receptor | researchgate.net |

Neuropharmacological Applications

The piperazine moiety is a key structural feature in numerous centrally acting agents, and derivatives of this compound are no exception. nih.gov Their neuropharmacological profile is diverse, with activities targeting enzymes and receptors critically involved in neurological and psychiatric disorders.

Monoamine Oxidase B (MAO-B) Inhibitory Activity

A significant area of investigation for piperazine derivatives is their ability to inhibit Monoamine Oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine. researchgate.net Selective MAO-B inhibitors are of great interest for the treatment of neurodegenerative conditions like Parkinson's disease. researchgate.netnih.gov

Several studies have identified piperazine-containing compounds with potent and selective MAO-B inhibitory activity. For example, a series of piperazine-substituted chalcones demonstrated high inhibitory activity against MAO-B. nih.gov Compounds PC10 and PC11, which feature -F and -CF3 groups respectively, were particularly potent, with IC50 values of 0.65 μM and 0.71 μM. nih.gov Similarly, in a study of N-methyl-piperazine chalcones, compound 2k (a 3-trifluoromethyl-4-fluorinated derivative) showed the highest selective inhibition against MAO-B with an IC50 of 0.71 µM and a high selectivity index. semanticscholar.org Kinetic studies revealed that these compounds often act as reversible and competitive inhibitors of MAO-B. nih.govsemanticscholar.org

Another study on pyridazinobenzylpiperidine derivatives found that compound S5 was a potent MAO-B inhibitor with an IC50 value of 0.203 μM and a selectivity index of 19.04 over MAO-A. nih.gov These findings highlight the potential of the piperazine scaffold in designing effective MAO-B inhibitors.

| Compound Series | Lead Compound(s) | MAO-B IC50 (µM) | Selectivity vs. MAO-A (SI) | Inhibition Type | Reference |

|---|---|---|---|---|---|

| Piperazine-substituted chalcones | PC10 | 0.65 | Not specified | Competitive | nih.gov |

| Piperazine-substituted chalcones | PC11 | 0.71 | Not specified | Not specified | nih.gov |

| N-methyl-piperazine chalcones | 2k | 0.71 | 56.34 | Competitive, Reversible | semanticscholar.org |

| N-methyl-piperazine chalcones | 2n | 1.11 | 16.04 | Competitive, Reversible | semanticscholar.org |

| Pyridazinobenzylpiperidine derivatives | S5 | 0.203 | 19.04 | Competitive, Reversible | nih.gov |

| Pyridazinobenzylpiperidine derivatives | S16 | 0.979 | Not specified | Competitive, Reversible | nih.gov |

Dopamine D3 Receptor Agonism and Related CNS Effects

The dopamine D3 receptor is a key therapeutic target for various neurological and psychiatric conditions, including substance abuse and neuropsychiatric disorders. nih.govacs.orgnih.gov Developing ligands with high affinity and selectivity for the D3 receptor over the highly homologous D2 receptor is a significant challenge. acs.org Piperazine derivatives have emerged as a promising class of compounds in this pursuit.

Structure-activity relationship (SAR) studies have been conducted on N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides and [4-(4-carboxamidobutyl)]-1-arylpiperazines to understand the structural features that confer D3 selectivity. nih.govacs.org For instance, in one series, the 2,3-dichlorophenylpiperazine analogue (compound 8) displayed the highest D3 receptor affinity, in the subnanomolar range. acs.org Another compound, LS-3-134, which contains a 4-(thiophen-3-yl)benzamide moiety, was found to bind to the human D3 dopamine receptor with a high affinity (Ki = 0.17 nM) and demonstrated over 150-fold selectivity versus the D2 receptor. mdpi.com

Functionally, these compounds can act as antagonists or partial agonists. acs.orgnih.gov For example, LS-3-134 was identified as a partial agonist at the D3 receptor. mdpi.com The development of such selective D3 receptor modulators holds promise for therapies with fewer side effects typically associated with D2 receptor activity. nih.gov

| Compound Series | Lead Compound(s) | D3 Receptor Affinity (Ki, nM) | D3 vs. D2 Selectivity (fold) | Functional Activity | Reference |

|---|---|---|---|---|---|

| [4-(4-Carboxamidobutyl)]-1-arylpiperazines | Compound 7 | 3.5 | ~20 | Antagonist | acs.org |

| [4-(4-Carboxamidobutyl)]-1-arylpiperazines | Compound 8 | <1.0 | Not specified | Antagonist | acs.org |

| N-phenylpiperazine analogs | LS-3-134 | 0.17 | >150 | Partial Agonist | mdpi.com |

| N-phenylpiperazine analogs | WW-III-55 | ~20 | >800 | Not specified | mdpi.com |

| Arylpiperazine derivatives | BP897 (1) | 0.92 | 70 | Partial Agonist | nih.gov |

| Arylpiperazine derivatives | NGB2904 (2) | 0.90 | High | Antagonist | nih.gov |

Chemokine Receptor CXCR3 Modulation

The C-X-C chemokine receptor 3 (CXCR3) and its ligands are deeply involved in inflammatory responses mediated primarily by T cells. researchgate.netnih.gov Overexpression of CXCR3 is linked to several immune-related diseases, making it an attractive target for therapeutic intervention. researchgate.net Piperazine derivatives have been explored as antagonists for this receptor.

A notable example is a series of pyridyl-piperazinyl-piperidine derivatives that were investigated for their human CXCR3 binding affinity. nih.gov Structure-activity relationship studies within this series revealed that substitution on the 2'-position of the piperazine ring had a pronounced effect on receptor affinity. Specifically, analog 18j, which incorporates a 2'(S)-ethylpiperazine moiety, demonstrated a very high affinity for the human CXCR3 receptor, with an IC50 of 0.2 nM. nih.gov This indicates that the piperazine core can be effectively modified to produce potent CXCR3 antagonists, offering a potential avenue for the treatment of various inflammatory conditions. researchgate.netnih.gov

| Compound Series | Lead Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|---|

| Pyridyl-piperazinyl-piperidine derivatives | Analog 18j | Human CXCR3 Receptor | 0.2 nM | nih.gov |

Antiemetic Properties and Serotonin Receptor Interactions

The anxiolytic potential of some 1,8-naphthyridine derivatives containing a piperazin-1-yl moiety has been linked to their activity as 5-HT3 receptor antagonists. researchgate.net The 5-HT3 receptor is a well-established target for antiemetic drugs, as its antagonists are effective in preventing chemotherapy-induced and postoperative nausea and vomiting. The development of novel carboxylic acid-based 1,8-naphthyridines incorporating a 2-(4-substituted piperazin-1-yl) fragment highlights the ongoing research into new 5-HT3 receptor antagonists with potential therapeutic applications. researchgate.net

Furthermore, the interaction of piperazine derivatives is not limited to a single serotonin receptor subtype. For instance, SLV313, a 1-(2,3-dihydrobenzo ijrrjournal.comnih.govdioxin-5-yl)-4-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-piperazine monohydrochloride, acts as both a D2/3 antagonist and a 5-HT1A agonist. ijrrjournal.com The complex pharmacology of these compounds, which can involve multiple receptor systems, underscores the versatility of the piperazine scaffold in designing molecules with specific central nervous system effects. nih.gov

| Compound Class | Receptor Interaction | Potential Therapeutic Effect |

| Carboxylic acid based 1,8-naphthyridines | 5-HT3 receptor antagonist | Anxiolytic, Antiemetic |

| meta-chlorophenylpiperazine | Serotonergic receptors | Modulation of CNS activity |

| SLV313 | D2/3 antagonist, 5-HT1A agonist | CNS disorders |

Metabolic Regulation and Enzyme Inhibition

The piperazine nucleus is a versatile scaffold that has been incorporated into molecules designed to modulate metabolic pathways through enzyme inhibition. A significant area of investigation is the development of piperazine-containing compounds as inhibitors of enzymes involved in lipid metabolism.

Stearoyl-CoA Desaturase-1 (SCD1) is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids into monounsaturated fatty acids. nih.gov Overexpression of SCD1 is associated with metabolic disorders and certain types of cancer, making it a promising therapeutic target. nih.gov Piperazine derivatives have emerged as potent inhibitors of SCD1.

One such inhibitor is the compound 6-[4-(2-Bromo-5-methoxy-benzoyl)-piperazin-1-yl]-N-phenylpropyl-nicotinamide, which has been characterized as a specific and competitive inhibitor of SCD1 with an IC50 of 100 nM. nih.gov This compound, also referred to as BZ36, has been shown to effectively reduce the levels of monounsaturated fatty acids in cancer cell lines. nih.gov The inhibition of SCD1 by this piperazine derivative leads to a decrease in de novo lipid synthesis, which can interfere with oncogenic signaling and potentially block cancer progression. nih.gov

Research into piperazinyl-pyridazine based SCD1 inhibitors has further highlighted the importance of the piperazine core. nih.gov Structure-activity relationship studies have shown that modifications to the substituents on the piperazine ring can significantly impact the inhibitory potency of these compounds against SCD1. nih.gov The development of both systemic and liver-targeted SCD1 inhibitors containing the piperazine moiety is an active area of research aimed at treating metabolic diseases and cancer. nih.gov

| Compound | Target Enzyme | IC50 | Therapeutic Potential |

| 6-[4-(2-Bromo-5-methoxy-benzoyl)-piperazin-1-yl]-N-phenylpropyl-nicotinamide (BZ36) | Stearoyl-CoA Desaturase-1 (SCD1) | 100 nM | Cancer, Metabolic disorders |

| Piperazinyl-pyridazine derivatives | Stearoyl-CoA Desaturase-1 (SCD1) | Varies with substitution | Metabolic disorders, Cancer |

Antiallergic and Antihistaminic Activities

The piperazine scaffold is a cornerstone in the development of antihistaminic and antiallergic agents. Many well-known H1-receptor antagonists are piperazine derivatives. nih.gov Cetirizine, a widely used second-generation antihistamine, is a piperazine derivative, specifically (2-(2-(4-(4-chlorophenyl)phenyl-methyl)-1-piperazinyl) ethoxy)acetic acid dihydrochloride. ijrrjournal.com It is a selective H1 histamine receptor antagonist effective in treating conditions like urticaria and allergic rhinitis. ijrrjournal.com

The synthesis of novel piperazine derivatives continues to yield compounds with potent antiallergic and antihistaminic properties. For example, a series of (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives have been designed and synthesized, with several compounds demonstrating more potent activity against allergic asthma and allergic itching than the positive control drug, levocetirizine. semanticscholar.org

| Compound/Derivative Class | Activity | Key Findings |

| Cetirizine | Selective H1 histamine receptor antagonist | Effective for urticaria and allergic rhinitis. ijrrjournal.com |

| (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives | Antiallergic | Some derivatives are more potent than levocetirizine against allergic asthma and itching. semanticscholar.org |

| 4-(diphenylmethyl)-1-piperazine derivatives | Histamine H1-receptor antagonist | Moderate to potent in vitro activity. ijrrjournal.com |

| Novel piperazine derivatives (PD-1, PD-2) | Antihistamine, Anti-inflammatory | Reduction in histamine levels and inhibition of nitrite and TNF-α production. nih.gov |

Role in Targeted Protein Degradation (PROTAC) Development

In the innovative field of targeted protein degradation, piperazine-containing linkers are increasingly being utilized in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase. The linker component of a PROTAC plays a crucial role in its efficacy, influencing factors such as solubility, metabolic stability, and the spatial orientation of the two binding moieties.

The incorporation of piperazine rings into PROTAC linkers has been shown to enhance their physicochemical properties. researchgate.net Specifically, piperazine-containing linkers can increase the solubility and metabolic stability of PROTACs. researchgate.net The presence of the piperazine moiety can also provide a site for protonation, which may improve the oral bioavailability of these larger molecules. researchgate.net The rigidity of the piperazine ring can also be advantageous in controlling the conformation of the PROTAC, which is critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. researchgate.net The strategic insertion of piperazine units within polyethylene glycol (PEG) or alkyl chains of PROTAC linkers is a key strategy in the optimization of these novel therapeutic agents. researchgate.net

Computational Chemistry and Molecular Modeling in Piperazin 1 Yl Acetic Acid Research

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Piperazin-1-yl-acetic acid and its derivatives, docking studies are crucial for understanding how these ligands interact with the binding sites of biological targets such as enzymes and receptors.

Research on various piperazine (B1678402) derivatives has demonstrated their potential to interact with a wide range of biological targets. For instance, docking studies have been employed to elucidate the binding modes of novel arylpiperazine derivatives as potential antagonists for the androgen receptor, which is implicated in prostate cancer. nih.gov Similarly, derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide have been synthesized and their anticancer potency evaluated through molecular docking, which revealed significant interactions within the binding pocket of target proteins. nih.govresearchgate.net These studies provide a rational approach to drug design, illustrating the interactions between the ligand and the receptor. nih.gov

The piperazine core is a common scaffold in many anti-HIV compounds, and docking has been used to screen for inhibitors of the HIV-1 gp120 envelope protein, a key component in the viral entry process. nih.govbiorxiv.org These computational analyses help predict the binding mode of piperazine derivatives and understand their inhibitory activity. nih.gov The integration of experimental and computational methods, like molecular docking, is an attractive strategy for the design and optimization of drug candidates. connectjournals.com

The following table summarizes representative findings from molecular docking studies on piperazine derivatives, highlighting their binding affinity with specific biological targets.

| Compound Class | Target Protein | Key Interactions | Docking Score/Binding Affinity | Reference |

| Piperazin-1-ylpyridazine Derivatives | Deoxycytidine Triphosphate Pyrophosphatase (dCTPase) | Hydrogen bonds with Gln82 and Glu78; π-π stacking with Arg109 | Glide Gscore: -4.649 | ijpsdronline.com |

| 2-(piperazin-1-yl)-phenyl-1H-benzo[d]imidazoles | Anticancer Target | Consistent with camptothecin (B557342) binding mode | Not specified | connectjournals.com |

| 2-(4-(2-chloroacetyl)piperazin-1-yl) derivatives | Anticancer Target | Good docking scores within the binding pocket | Not specified | nih.govresearchgate.net |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules like this compound. DFT allows for the calculation of various molecular properties, providing a good compromise between computational cost and accuracy. jksus.orgresearchgate.net

These calculations are used to optimize molecular geometry and determine parameters such as bond lengths and angles, which can be compared with experimental data. jksus.orgresearchgate.net For example, a study on piperazine-1,4-diium (B1225682) acetate (B1210297) used DFT to explore vibrational modes and electronic properties. researchgate.net Another investigation on 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate employed DFT to optimize the geometry and found good agreement with experimental values. jksus.orgresearchgate.net

Key electronic properties derived from DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. This helps in understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to identify significant orbital interactions, such as hydrogen bonding and charge transfer within the molecule. researchgate.net

The table below presents examples of electronic properties calculated for piperazine derivatives using DFT.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

| Piperazine-1,4-diium acetate | DFT/B3LYP/6-311G(d,p) | Not Specified | Not Specified | Not Specified | researchgate.net |

| 1-phenylpiperazin-1,4-diium nitrate monohydrate | WB97XD/6-311++G | -12.963 | -4.321 | 8.642 | researchgate.net |

| 1-phenylpiperazin-1,4-diium nitrate monohydrate | B3LYP-D/6-311++G | -10.873 | -2.697 | 8.176 | researchgate.net |

Virtual Screening and Ligand-Based Drug Design Methodologies

Virtual screening involves the computational screening of large libraries of chemical structures to identify molecules that are most likely to bind to a drug target. The piperazine scaffold is frequently used in these campaigns due to its structural versatility and presence in numerous bioactive compounds. biorxiv.orgmdpi.comnih.gov

One prominent example is the high-throughput virtual screening of millions of combinatorially generated, piperazine-cored compounds to discover potential inhibitors of the HIV-1 gp120 glycoprotein. biorxiv.org This approach uses the piperazine ring as a central core for generating a massive and diverse chemical library for in silico screening against a specific biological target. biorxiv.org

Ligand-based drug design, another key methodology, relies on the knowledge of other molecules that bind to the biological target of interest. This approach includes techniques like pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. For instance, a pharmacophore model was designed for 1-(2-pyrimidinyl)piperazine derivatives to understand the key chemical features required for their sedative-hypnotic activity. nih.gov

These computational strategies facilitate the rational design of more potent derivatives with improved pharmacokinetic properties. nih.gov Online resources and web-based tools have made these virtual screening techniques more accessible, supporting the discovery of novel bioactive small molecules. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing detailed information on conformational changes and binding kinetics. For flexible molecules like this compound and its derivatives, MD simulations are essential for understanding their dynamic behavior in different environments, such as in solution or when bound to a receptor. nih.govnih.govresearchgate.net

MD simulations have been applied to investigate the absorption of CO2 into aqueous piperazine-activated MDEA solutions, offering insights into the absorption mechanisms at a molecular level. nih.govresearchgate.net In drug design, MD simulations are often combined with molecular docking to refine the binding poses of ligands and to assess the stability of the ligand-receptor complex over time. nih.gov

A study on piperazine derivatives as HIV-1 gp120 inhibitors used MD simulations to explore the conformational adaptability of the molecules upon binding. nih.gov The analysis suggested that the flexibility of these molecules is more important for their inhibitory activity than generally assumed, providing insights that could be useful for designing inhibitors with improved antiviral activity. nih.gov Key parameters analyzed in MD simulations include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis to understand the stability and dynamics of the system. dovepress.com

Metabolic Disposition and Pharmacokinetic Properties of Piperazin 1 Yl Acetic Acid Compounds

In Vitro Metabolic Stability and Biotransformation Studies

For instance, in the development of Proteolysis Targeting Chimeras (PROTACs) for degrading the SARS-CoV-2 main protease, certain indomethacin-based PROTACs incorporating a piperazin-1-yl-acetic acid linker exhibited good metabolic stability, with a half-life of over 60 minutes in in vitro assays. unipd.it The nature of the linker attached to the piperazine (B1678402) moiety was found to significantly influence the metabolic profile. unipd.it

In a different context, research on lapatinib-derived analogs as potential treatments for Human African Trypanosomiasis revealed that modifications to the piperazine ring could enhance metabolic stability. nih.gov Specifically, replacing the piperazine ring with bridged piperazines or introducing certain alkyl substitutions led to improvements in metabolic clearance in human liver microsomes. nih.gov

Furthermore, studies on nitric oxide-releasing derivatives of oleanolic acid, where 2-(piperazin-1-yl)acetic acid was used as a linker, have shown that these compounds can undergo metabolism catalyzed by glutathione (B108866) S-transferases (GSTs), particularly the GSTπ isoform, which is often overexpressed in cancer cells. researchgate.netrsc.org

Table 1: In Vitro Metabolic Stability of Selected this compound Derivatives

| Compound Class | Specific Compound/Modification | Key Findings | Reference |

|---|---|---|---|

| PROTACs | Indomethacin-based PROTACs | Good metabolic stability (t½ > 60 min). Linker nature impacts metabolism. | unipd.it |

| Lapatinib Analogs | Bridged piperazine replacements | 4-fold increase in metabolic stability. | nih.gov |

In Vivo Pharmacokinetic Profiling and Oral Bioavailability Assessments

The in vivo pharmacokinetic profile determines the absorption, distribution, metabolism, and excretion (ADME) of a drug, ultimately affecting its therapeutic window. Compounds containing the this compound moiety have been evaluated in various in vivo models.

A notable example is the IDO1-degrading PROTAC, NU227326, which incorporates a this compound derivative. This compound demonstrated a favorable plasma half-life of 5.7 hours and an even longer half-life in brain tissue (11.8 hours). nih.gov However, it exhibited very low oral bioavailability and limited ability to cross the blood-brain barrier, with only 4% of the drug reaching the brain. nih.gov